molecular formula C7H3BrClNO4 B1383835 3-Bromo-4-chloro-2-nitrobenzoic acid CAS No. 2090130-05-3

3-Bromo-4-chloro-2-nitrobenzoic acid

Cat. No.: B1383835
CAS No.: 2090130-05-3
M. Wt: 280.46 g/mol
InChI Key: DBGNZNXTJOMOEU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-Bromo-4-chlorobenzoic acid. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzoic Acids: Substitution reactions yield various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-2-nitrobenzoic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated and nitroaromatic compounds on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.

Comparison with Similar Compounds

    3-Chloro-2-nitrobenzoic acid: Similar structure but lacks the bromine atom.

    4-Bromo-2-nitrobenzoic acid: Similar structure but lacks the chlorine atom.

    2-Bromo-4-nitrobenzoic acid: Similar structure but with different positions of the bromine and nitro groups.

Uniqueness: 3-Bromo-4-chloro-2-nitrobenzoic acid is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-4-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-5-4(9)2-1-3(7(11)12)6(5)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGNZNXTJOMOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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